molecular formula C9H10N4O B7478196 5-(2-methoxy-4-methylphenyl)-2H-tetrazole

5-(2-methoxy-4-methylphenyl)-2H-tetrazole

Cat. No.: B7478196
M. Wt: 190.20 g/mol
InChI Key: CZLFEBQWMFTVJS-UHFFFAOYSA-N
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Description

5-(2-methoxy-4-methylphenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to the tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxy-4-methylphenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-(2-methoxy-4-methylphenyl)-2H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: A precursor in the synthesis of 5-(2-methoxy-4-methylphenyl)-2H-tetrazole.

    4-methylguaiacol: Another compound with a similar methoxy and methyl substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring’s ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-(2-methoxy-4-methylphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-3-4-7(8(5-6)14-2)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLFEBQWMFTVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNN=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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